Iodotributylstannane
Overview
Description
Iodotributylstannane (ITBS) is an organostannane compound composed of an iodine atom attached to three butyl groups and one stannane group. It is an important reagent in organic synthesis, particularly in the synthesis of organometallic compounds. ITBS has been used in a variety of applications, ranging from pharmaceuticals to materials science.
Scientific Research Applications
Radioligand Synthesis
Iodotributylstannane is instrumental in the synthesis of specific radioligands, such as [125I]iodoproxyfan, which targets Histamine H3 receptors. This application is crucial for developing diagnostic tools and therapeutic targets in neurology and pharmacology. The process benefits from this compound's ability to undergo radioiodination under mild conditions, offering an efficient pathway to produce high-yield, high-specificity radioligands for research and diagnostic use (Krause, Stark, & Schunack, 1997).
Drug Development
In the realm of drug development, particularly for ocular diseases such as glaucoma, this compound plays a role in synthesizing prostaglandin analogs like latanoprost. This synthesis contributes to long-term treatments for open-angle glaucoma or ocular hypertension, providing a significant reduction in intraocular pressure maintained over extended periods. Such applications underscore the compound's value in creating effective and well-tolerated treatments for chronic conditions, demonstrating its impact on improving patient outcomes and quality of life (Watson, 1998).
Diagnostic Imaging
The use of this compound extends to diagnostic imaging, particularly through the development of quantum dots for in vivo imaging and diagnostics. While not directly mentioned in the context of this compound, the underlying chemistry and functionalization of nanoparticles for biological applications can be analogously understood. Quantum dots, functionalized for compatibility with biological systems, offer high-resolution cellular imaging and long-term observation capabilities. This technology has potential applications in tracking cellular processes, tumor targeting, and diagnostics, showcasing the broader impact of advanced chemical synthesis techniques in biomedical research (Michalet et al., 2005).
Mechanism of Action
Target of Action
Tributyltin iodide, also known as Iodotributylstannane, primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) , and their heterodimers . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation.
Mode of Action
The compound interacts with its targets (RXR and PPARγ) through a process known as the molecular initiating event (MIE) . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
The interaction of Tributyltin iodide with RXR and PPARγ triggers changes in various biochemical pathways. It affects steroid hormone biosynthesis and retinol metabolism , which might impact both reproduction and lipogenesis functions . Additionally, it influences the ubiquitin proteasome system and the immune system .
Pharmacokinetics
It is known that the rates of uptake and elimination, chemical potency, and metabolic capacity are all important factors for identifying the most sensitive species for a given chemical .
Result of Action
The action of Tributyltin iodide results in a variety of effects at the molecular and cellular levels. It is known to cause endocrine-type responses in organisms, affecting their reproductive, developmental, and metabolic functions . It can also lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Tributyltin iodide. For instance, it has been observed that TBT-induced responses occur at very low concentrations for molluscs and have also been observed in fish species .
Biochemical Analysis
Biochemical Properties
Tributyltin iodide interacts with various biomolecules. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
Tributyltin iodide has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells . It also induces cell death in L1210 mice leukemia cells at a submicromolar concentration .
Molecular Mechanism
The molecular mechanism of Tributyltin iodide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tributyltin iodide change over time. It has been observed that TBT-induced responses occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Many laboratory studies were performed using static or semi-static exposure regimes, and the reported effect concentrations were frequently based on nominal concentrations .
Dosage Effects in Animal Models
In animal models, the effects of Tributyltin iodide vary with different dosages. For example, adult male mice orally exposed to Tributyltin iodide (25 μg/kg/day) for 3 weeks significantly increased blood glucose and plasma insulin and induced glucose intolerance and insulin resistance . In another study, small doses of TBT (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries followed by smooth muscle cell atrophy, increased collagen deposition and fibrin accumulation .
Metabolic Pathways
Tributyltin iodide is involved in various metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .
properties
IUPAC Name |
tributyl(iodo)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVXVNXTMIXOL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ISn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223653 | |
Record name | Stannane, iodotributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7342-47-4 | |
Record name | Tributyltin iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7342-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, iodotributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, iodotributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyltin iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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